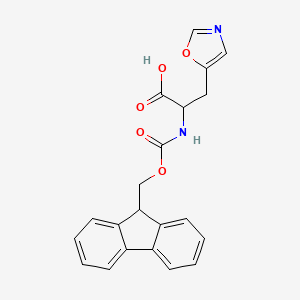

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid (CAS: 1956434-67-5) is an Fmoc-protected amino acid derivative with a molecular formula of C₂₁H₁₈N₂O₅ and a molecular weight of 378.38 g/mol . It is widely utilized in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s acid-labile protection, which is selectively removable under basic conditions.

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,3-oxazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5/c24-20(25)19(9-13-10-22-12-28-13)23-21(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKCGLUGHSLCQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CO4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid, often referred to as a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid, exhibits significant biological activity due to its unique structural characteristics. This compound is part of a class of compounds that are being explored for their potential therapeutic applications in medicinal chemistry.

Structural Characteristics

The compound's structure includes:

- A fluorenyl group , which enhances stability and hydrophobic interactions.

- An oxazole ring , contributing to its biological activity through potential interactions with biological macromolecules.

- A propanoic acid moiety , which is common in amino acids and plays a role in metabolic pathways.

The molecular formula of the compound is , with a molecular weight of 306.35 g/mol .

The biological activity of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid can be attributed to its ability to interact with various biological targets, influencing cellular processes such as:

- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus affecting the overall biochemical processes within cells.

- Receptor binding : It has shown potential for binding to receptors, which could modulate signaling pathways relevant to disease states.

Biological Activity Summary

| Activity | Description |

|---|---|

| Enzyme Interaction | Inhibits enzymes involved in metabolic pathways, potentially altering substrate availability. |

| Receptor Binding | Binds to specific receptors, influencing cellular signaling and response mechanisms. |

| Antimicrobial Properties | Exhibits activity against various microbial strains, suggesting potential as an antimicrobial agent. |

| Cytotoxicity | Shows selective cytotoxic effects on certain cancer cell lines, indicating potential for cancer therapy. |

Case Studies and Research Findings

- Antimicrobial Activity : In vitro studies have demonstrated that the compound exhibits antimicrobial properties against several strains of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic enzymes .

- Cancer Research : Preliminary studies indicate that 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The compound's ability to bind selectively to cancer cell receptors enhances its therapeutic index .

- Neuroprotective Effects : Research has also explored the neuroprotective effects of this compound in models of neurodegeneration. It appears to modulate oxidative stress responses and may protect neuronal cells from apoptosis .

Comparative Analysis with Related Compounds

The following table compares 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Amino-L-proline | Contains an amino group and carboxylic acid | Simpler structure; less stability |

| N-Boc-L-serine | Has a tert-butoxycarbonyl protecting group | Different functional groups; used in peptide synthesis |

| 5-Oxazolidinone | Contains an oxazolidine ring | More cyclic structure; used in antibiotic development |

This comparison highlights the unique structural aspects of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(oxazol-5-yl)propanoic acid, particularly its complex interactions within biological systems .

Comparison with Similar Compounds

Key Properties :

- Storage : Sealed in dry conditions at 2–8°C .

- Hazards : Classified with signal word “Warning” and hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally analogous Fmoc-protected amino acids, focusing on molecular properties, hazards, and applications.

Structural and Molecular Comparisons

Key Observations:

- Substituent Impact : The oxazol-5-yl group in the target compound provides a nitrogen-containing heterocycle, while the tetrazol-5-yl analog (CAS 954147-35-4) offers enhanced nitrogen content and acidity, making it suitable for coordination chemistry .

- Molecular Weight Variability : Derivatives like Fmoc-L-Dap(NBSD)-OH (552.41 g/mol) exhibit higher molecular weights due to selenium-containing substituents .

Hazard Profiles and Handling

Key Observations:

- Flammability Risk : The tetrazol-5-yl derivative poses a unique flammability hazard (H228), requiring Class 4.1 transport protocols .

- Toxicity : All compounds share skin/eye irritation risks (H315/H319), but the methyl ester derivative (CAS 2044710-58-7) has broader acute toxicity classifications .

Stability and Reactivity

- Target Compound: Stable under recommended storage (2–8°C). No decomposition data available .

- Methyl Ester Derivative: Stable under normal conditions but incompatible with strong acids/bases, producing toxic fumes upon combustion .

- Tetrazol-5-yl Derivative: Limited stability data; however, its application in peptidomimetics suggests compatibility with SPPS conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.